molecular formula C10H19ClN2OS B14121389 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride

2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride

Cat. No.: B14121389
M. Wt: 250.79 g/mol
InChI Key: MHYPZOIXCWYNTQ-UHFFFAOYSA-N
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Description

2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring substituted with a dimethylamino group and a methylsulfanyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride involves several steps. One common method includes the condensation of furfuryl alcohol with dimethylamine and formaldehyde in the presence of a transition metal catalyst. The reaction is carried out in an alkane solvent, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amines and ethers.

Scientific Research Applications

2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-[(Methylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine
  • 2-[[5-[(Ethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine
  • 2-[[5-[(Dimethylamino)methyl]thiophene-2-yl]methylsulfanyl]ethanamine

Uniqueness

2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. The presence of both dimethylamino and methylsulfanyl groups allows for versatile chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H19ClN2OS

Molecular Weight

250.79 g/mol

IUPAC Name

2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H18N2OS.ClH/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11;/h3-4H,5-8,11H2,1-2H3;1H

InChI Key

MHYPZOIXCWYNTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCN.Cl

Origin of Product

United States

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